Tetracenomycin D1

Description

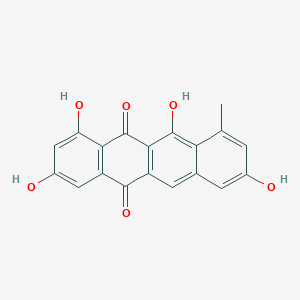

Structure

3D Structure

Properties

Molecular Formula |

C19H12O6 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

1,3,8,11-tetrahydroxy-10-methyltetracene-5,12-dione |

InChI |

InChI=1S/C19H12O6/c1-7-2-9(20)3-8-4-11-16(18(24)14(7)8)19(25)15-12(17(11)23)5-10(21)6-13(15)22/h2-6,20-22,24H,1H3 |

InChI Key |

RZKZJERAFMFNMF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |

Canonical SMILES |

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O |

Synonyms |

tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |

Origin of Product |

United States |

Synthetic Chemical Approaches to Tetracenomycin D1 and Analogues

Total Synthesis Strategies for Tetracenomycins

The total synthesis of tetracenomycin family members represents a significant achievement in organic chemistry, requiring the development of robust strategies to assemble the complex tetracyclic core and control multiple stereocenters. A landmark in this area was the first total syntheses of tetracenomycin C and tetracenomycin X. nih.gov These syntheses provided a blueprint for accessing these complex molecules and their analogues, confirming their structures and enabling further biological evaluation. The strategies often involve a convergent approach where key fragments of the molecule are synthesized separately before being joined together.

The construction of the highly substituted aromatic core of tetracenomycins has necessitated the use of powerful and often novel chemical reactions. Among the most effective are cycloaddition and benzyne (B1209423) reactions, which allow for the rapid assembly of cyclic systems. nih.gov

A key strategy in the total synthesis of tetracenomycins C and X involved the use of successive benzyne cycloadditions to prepare a crucial hexasubstituted naphthonitrile oxide intermediate. nih.gov Benzyne chemistry offers a powerful tool for the formation of highly substituted aromatic rings that are difficult to access through traditional electrophilic aromatic substitution reactions. Another critical transformation was an asymmetric benzoin (B196080) cyclization, which was employed to construct one of the rings of the tetracyclic system while simultaneously setting a key stereocenter. nih.gov Furthermore, the synthesis utilized an isoxazole (B147169) oxidation step. nih.gov

The Diels-Alder reaction, a powerful [4+2] cycloaddition, has also been a cornerstone in the synthesis of related polycyclic natural products and provides a strategic approach to the tetracenomycin core. organic-chemistry.org For instance, in the synthesis of tetracyclines, an o-quinone methide intermediate underwent a Diels-Alder cycloaddition to construct a key part of the tetracyclic framework. organic-chemistry.org While not a direct synthesis of tetracenomycin D1, these strategies highlight the utility of cycloaddition reactions for building similar complex scaffolds.

| Methodology | Description | Application in Tetracenomycin/Analogue Synthesis |

| Benzyne Cycloaddition | A reaction involving the highly reactive intermediate benzyne, which readily undergoes cycloaddition with various partners to form substituted aromatic rings. | Used in successive steps to construct a hexasubstituted naphthonitrile oxide, a key intermediate for the tetracenomycin C and X core. nih.gov |

| Asymmetric Benzoin Cyclization | A cyclization reaction that forms an α-hydroxy ketone (benzoin) moiety within a ring structure, with control over the stereochemistry of the newly formed chiral center. | Employed to build a key ring and establish one of three contiguous stereogenic centers in the synthesis of tetracenomycins C and X. nih.gov |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. It is a powerful tool for constructing six-membered rings with high regio- and stereocontrol. | A common strategy for forming the core ring systems in complex polycyclic natural products like tetracyclines and has been used to form the ABC rings of hexacyclinic acid. organic-chemistry.org Its principles are highly relevant to assembling the tetracenomycin framework. |

| Isoxazole Oxidation | The oxidation of an isoxazole ring, often leading to its cleavage and the formation of new functional groups. | Used as a key step in the synthetic sequence towards tetracenomycins C and X to elaborate the molecular framework. nih.gov |

A major challenge in the total synthesis of tetracenomycins is the precise control of multiple stereocenters. The biological activity of these molecules is often highly dependent on their specific three-dimensional arrangement. Synthetic strategies must therefore employ methods that can selectively produce a single desired stereoisomer.

In the total syntheses of tetracenomycins C and X, stereochemical control was masterfully achieved through a sequence of stereoselective reactions. nih.gov The synthesis established three contiguous stereogenic centers using an asymmetric benzoin cyclization, an isoxazole oxidation, and a final stereoselective reduction. nih.gov The concept of substrate control, where the existing stereochemistry in a molecule dictates the outcome of subsequent reactions, is a fundamental principle applied in such syntheses. youtube.com This is often complemented by reagent control, where a chiral reagent is used to influence the stereochemical outcome of a reaction. youtube.com The development of these stereocontrolled reactions is crucial for producing enantiomerically pure natural products and their analogues for biological testing.

Development of New Synthetic Methodologies Relevant to Tetracenomycin Core Structure

The pursuit of complex natural products like tetracenomycins often drives the innovation of new synthetic methods. The unique structural features and dense functionality of the tetracenomycin core present significant challenges that require the development of novel reagents and reaction pathways.

One example of such innovation is the use of a novel ortho-quinone mono-acetal as a key building block for the A-ring of tetracenomycins C and X. nih.gov This specific reagent was designed and prepared to facilitate the planned synthetic route, demonstrating how the target molecule inspires the creation of new chemical tools. The development of such unique building blocks is a testament to the enabling role of total synthesis in advancing the field of organic chemistry. Methodologies such as transition-metal-catalyzed C-H activation and annulation cascades are also emerging as powerful tools for the efficient synthesis of complex aromatic structures like those found in tetracenomycins.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the flexibility of chemical synthesis. This approach is particularly powerful for the derivatization of natural products, allowing for modifications that are difficult to achieve through purely chemical means.

In the context of tetracenomycins, a chemoenzymatic approach has been successfully used to generate a library of new derivatives. acs.org This strategy utilizes the promiscuous glycosyltransferase ElmGT, an enzyme capable of transferring a variety of sugar moieties to a natural product scaffold. acs.org Researchers engineered a host strain, Streptomyces coelicolor, to produce the aglycone acceptor molecule, 8-demethyl-tetracenomycin C, and to express the ElmGT enzyme. acs.org

By developing "BioBricks" gene cassettes for the biosynthesis of various TDP-deoxysugars, they were able to feed these activated sugar donors to the system, resulting in the creation of novel glycosylated tetracenomycins. acs.org This approach not only yielded known compounds but also generated four new tetracenomycin derivatives. acs.org This work showcases the power of combining metabolic engineering and enzymatic catalysis to rapidly diversify a complex natural product scaffold, paving the way for the discovery of new analogues with potentially enhanced or novel biological activities.

| New Tetracenomycin Derivative | Sugar Moiety Added |

| 8-O-4′-keto-d-digitoxosyl-tetracenomycin C | 4'-keto-d-digitoxose |

| 8-O-d-fucosyl-tetracenomycin C | d-fucose |

| 8-O-d-allosyl-tetracenomycin C | d-allose |

| 8-O-d-quinovosyl-tetracenomycin C | d-quinovose |

Molecular Mechanisms of Action and Biochemical Interactions of Tetracenomycins

Ribosomal Interactions and Protein Synthesis Inhibition

Tetracenomycins exert their biological effects primarily by targeting the ribosome and inhibiting protein synthesis. This mechanism distinguishes them from other tetracyclic compounds like doxorubicin, which primarily damages DNA. researchgate.net Unlike the well-known tetracycline (B611298) antibiotics that bind to the small ribosomal subunit, tetracenomycins target the large ribosomal subunit.

Detailed structural studies using cryogenic electron microscopy (cryo-EM) have revealed that TcmX binds within the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit. This binding site is distinct from but adjacent to the binding pocket of macrolide antibiotics.

The core of the TcmX molecule engages in a stacking interaction with a non-canonical base pair formed by specific residues of the 23S ribosomal RNA (rRNA). In Escherichia coli, these residues are U1782 and U2586. This interaction anchors the compound within the tunnel, positioning it to interfere with the passage of newly synthesized polypeptide chains.

Table 1: Key Ribosomal RNA Residues in the Tetracenomycin X Binding Site (E. coli numbering)

| Residue | Location | Interaction Role |

|---|---|---|

| U1782 | 23S rRNA | Forms a non-canonical base pair with U2586, providing a stacking platform for TcmX. |

| U2586 | 23S rRNA | Forms a non-canonical base pair with U1782, crucial for the binding interaction. |

| U2609 | 23S rRNA | Mutations in this residue are associated with resistance, indicating its proximity and importance to the binding site. |

The binding of TcmX within the ribosomal exit tunnel leads to the inhibition of protein synthesis by preventing the formation of new peptide bonds. This inhibition is not immediate; the ribosome can typically synthesize short oligopeptides before stalling occurs. The primary mechanism of inhibition involves the sequestration of the 3'-adenosine of the peptidyl-tRNA (the tRNA carrying the growing polypeptide chain in the P-site). This action effectively traps the nascent peptide-tRNA complex, preventing the catalytic peptidyl transferase center from adding the next amino acid, thereby halting translation.

A key feature of the inhibitory action of TcmX is its context-dependent nature. The stalling of the ribosome is not random but occurs preferentially at specific amino acid sequences in the nascent polypeptide chain. Research using inverse toeprinting coupled with next-generation sequencing (iTP-seq) has shown that TcmX primarily inhibits the formation of a peptide bond when a Gln-Lys (glutamine-lysine) or "QK" motif is at the C-terminus of the growing peptide.

The presence of the QK motif in the exit tunnel, combined with the bound TcmX, creates a specific steric and chemical environment that promotes the sequestration of the peptidyl-tRNA's 3' end, leading to a potent and sequence-specific arrest of translation. researchgate.net This mechanism is reminiscent of, though distinct from, the context-dependent stalling induced by macrolide antibiotics. researchgate.net

Table 2: Primary Amino Acid Motif for Tetracenomycin X-Dependent Ribosome Stalling

| Motif | Position in Nascent Peptide | Description |

|---|---|---|

| Gln-Lys (QK) | C-terminus (P-site) | The primary motif that induces translational arrest in the presence of TcmX. |

Resistance to tetracenomycins can arise from direct modifications to their ribosomal target. Mutations in the 23S rRNA at or near the binding site can reduce the affinity of the drug for the ribosome, thereby conferring resistance. Specifically, mutations in E. coli 23S rRNA residues U2586, U2609, and U1782 have been shown to grant resistance to TcmX. researchgate.net These mutations likely disrupt the critical stacking interactions required for stable binding of the compound within the polypeptide exit tunnel.

Cellular Pathway Modulation (Non-Clinical Focus)

Beyond direct protein synthesis inhibition, tetracenomycins can modulate cellular pathways, leading to specific phenotypic outcomes like cell cycle arrest, particularly in cancer cell lines.

In human lung cancer cells (A549 and H460), TcmX has been shown to induce cell cycle arrest at the G0/G1 phase. researchgate.net This blockade prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. researchgate.net

The primary mechanism for this G0/G1 arrest is the significant downregulation of Cyclin D1, a key regulatory protein for this phase of the cell cycle. researchgate.netresearchgate.net Research indicates a dual mechanism for this reduction: TcmX directly induces the degradation of existing Cyclin D1 via the proteasomal system and also indirectly downregulates its expression through the activation of p38 and c-JUN proteins. researchgate.netnih.gov The decrease in Cyclin D1 levels subsequently leads to reduced activity of its partner, cyclin-dependent kinase 4 (CDK4), which is essential for the G1-S transition. researchgate.net

Table 3: Effect of Tetracenomycin X on Cell Cycle Regulatory Proteins

| Protein | Effect | Consequence |

|---|---|---|

| Cyclin D1 | Downregulated/Degraded | Prevents G1-S phase transition. researchgate.netresearchgate.net |

| CDK4 | Decreased | Activity is reduced due to lack of Cyclin D1 partner. researchgate.net |

| p38 / c-JUN | Activated | Contributes to the indirect downregulation of Cyclin D1. researchgate.netnih.gov |

Regulation of Cyclin D1 Expression via Proteasomal Degradation and Signaling Pathways (e.g., p38, c-JUN activation)

There is no specific scientific literature available that details the effects of Tetracenomycin D1 on Cyclin D1 expression, proteasomal degradation, or the activation of the p38 and c-JUN signaling pathways. In contrast, extensive research on Tetracenomycin X has shown that it induces cell cycle arrest by promoting the proteasomal degradation of Cyclin D1 and by activating p38 and c-JUN proteins, which in turn downregulates Cyclin D1 expression. researchgate.net However, these findings are explicitly attributed to Tetracenomycin X, and no such data is available for this compound.

Investigation of DNA Interaction and Topoisomerase Activity

No research studies were found that investigate the direct interaction of this compound with DNA or its potential effects on topoisomerase activity. This area remains uninvestigated for this specific compound.

Structure Activity Relationships Sar and Analogue Design

Identification of Key Structural Determinants for Activity

Several molecular features of tetracenomycin D1 have been identified as critical for its biological activity, including the presence and positioning of hydroxyl and methyl groups, the planarity of its chromophore, and the influence of glycosylation.

Modifications to hydroxyl and methyl groups on the tetracenomycin core have a profound impact on activity. For instance, the 4-hydroxyl group is crucial for ribosome binding and protein synthesis inhibition; its absence or methylation leads to a complete loss of activity researchgate.netmdpi.comnih.gov. Studies on Tetracenomycin X, a related congener, revealed that methylation of the 4-hydroxyl group (as in O⁴-Me-TcmC) resulted in a compound that was completely inactive and unable to inhibit protein synthesis in vitro researchgate.netmdpi.comnih.gov. Similarly, the presence of methyl groups at the 8- and 12-positions of the tetracenomycin core has been noted as important for antiproliferative activity acs.org.

The planarity of the naphthacenequinone chromophore is a significant determinant for tetracenomycin cytotoxicity and activity researchgate.net. Deviations from planarity can disrupt the molecule's interaction with its biological targets. For example, tetracenomycins C and X are characterized by distinctive 4a,12a-diooxygenation, which disrupts the planar structure of the ring system chemrxiv.org. Research into bi- and ter-phenyl derivatives has shown that planarity, enforced by specific bridges, can enhance two-photon absorption activity, suggesting that maintaining an extended, planar π-system is generally beneficial for molecular interactions nih.gov.

Rational Design and Synthesis of Tetracenomycin Analogues for Mechanistic Studies

The development of a BioBricks® toolbox and improved heterologous expression systems, such as in Streptomyces coelicolor M1146::cos16F4iE, has facilitated the rational design and synthesis of novel tetracenomycin analogues nih.govacs.org. These systems, combined with the promiscuous glycosyltransferase ElmGT, allow for the combinatorial biosynthesis of diverse glycosylated derivatives by varying the sugar moieties nih.govutupub.fiacs.org. This approach is instrumental in investigating the anticancer mechanism of action and understanding the precise role of the carbohydrate in binding to the large mammalian ribosomal subunit nih.gov. For instance, the synthesis of analogues with different deoxysugars, including ketosugars and 6-deoxysugars, has been achieved, providing a library of compounds for detailed SAR studies acs.org.

In Vitro Biochemical Activity Profiling of Analogues

The synthesized tetracenomycin analogues undergo rigorous in vitro biochemical activity profiling to assess their impact on protein synthesis and enzyme activity. Assays typically involve measuring protein synthesis inhibition, often quantified by IC50 values, and evaluating effects on specific enzymes relevant to their mechanism of action researchgate.netbiorxiv.orgresearchgate.netnih.govacs.org. For example, Tetracenomycin X has been shown to be a potent inhibitor of protein synthesis by binding within the ribosomal polypeptide exit channel researchgate.netbiorxiv.orgresearchgate.net. Studies comparing Tetracenomycin X and its 6-hydroxylated congener (6-OH-TcmX) revealed comparable in vitro protein synthesis inhibition abilities, suggesting that 6-hydroxylation might influence cell penetration rather than the direct interaction with the ribosome researchgate.netresearchgate.net.

Example Data Table: Comparative Activity of Tetracenomycin Analogues

Producing Organisms and Bioprospecting

Identification of Natural Producers (e.g., Streptomyces species)

Tetracenomycin D1 has been identified as a metabolite produced by several species of Streptomyces. These soil-dwelling bacteria are renowned for their ability to synthesize a wide array of antibiotics and other pharmacologically important compounds.

Initial discoveries identified Streptomyces glaucescens as a producer of tetracenomycins. nih.gov Specifically, mutants of Streptomyces glaucescens GLA.0 that were blocked in the production of Tetracenomycin C were found to accumulate several related metabolites, including this compound. nih.govcapes.gov.brresearchgate.net This finding was crucial in elucidating the biosynthetic pathway of this class of compounds.

Further bioprospecting efforts have expanded the list of known this compound producers. The compound has also been reported in Streptomyces corchorusii and Streptomyces olivaceoviridis. nih.gov More recent studies have also identified other Streptomyces strains, such as S. murinus 246, capable of producing this compound, highlighting the widespread distribution of its biosynthetic machinery within this genus. mdpi.com

The following table summarizes the key Streptomyces species that have been identified as producers of this compound:

| Producing Organism | Key Findings |

| Streptomyces glaucescens GLA.0 | Mutants blocked in Tetracenomycin C production accumulate this compound. nih.govcapes.gov.brresearchgate.net |

| Streptomyces corchorusii | Identified as a natural producer of this compound. nih.gov |

| Streptomyces olivaceoviridis | Reported to produce this compound. nih.gov |

| Streptomyces murinus 246 | Found to produce this compound among other bioactive compounds. mdpi.com |

Strain Improvement and Fermentation Optimization for Tetracenomycin Production

To maximize the yield of tetracenomycins for research and potential therapeutic applications, significant effort has been invested in strain improvement and the optimization of fermentation processes. springernature.com These strategies aim to enhance the metabolic flux towards the desired product. numberanalytics.com

One key approach involves metabolic engineering, where the genetic makeup of the producing organism is intentionally modified. numberanalytics.com For instance, in the context of tetracenomycin production, research has focused on the heterologous expression of biosynthetic gene clusters in more amenable host strains like Streptomyces coelicolor M1146. biorxiv.orgresearchgate.net This strain is genetically modified to reduce the production of its native secondary metabolites, thereby channeling metabolic precursors towards the synthesis of the target compound. biorxiv.org

Several genetic engineering strategies have been employed to boost tetracenomycin production:

Overexpression of Precursor Supply Genes: To increase the availability of the building blocks for polyketide synthesis, genes such as accA2BE (encoding acetyl-CoA carboxylase) have been overexpressed to enhance the supply of malonyl-CoA. researchgate.netnih.gov

Enhancing Oxygen Utilization: The overexpression of the vhb gene, which encodes the Vitreoscilla stercoraria hemoglobin, has been shown to improve oxygen levels in submerged cultures, leading to increased production of tetracenomycin precursors. researchgate.netnih.gov

Metabolic Regulatory Switches: Engineering metabolic switches, such as overexpressing the sco6196 acyltransferase, can mobilize triacylglycerols for the generation of acetyl-CoA, a key precursor. researchgate.netnih.gov

Optimization of fermentation conditions is another critical aspect. This involves tailoring the composition of the growth medium and controlling physical parameters like temperature, pH, and dissolved oxygen to create an ideal environment for microbial growth and secondary metabolite production. numberanalytics.com

The table below outlines some of the strain improvement strategies applied for enhanced tetracenomycin production:

| Strategy | Gene/Enzyme | Organism of Origin | Host Strain | Outcome |

| Enhance Malonyl-CoA Supply | accA2BE (acetyl-CoA carboxylase) | Streptomyces coelicolor | S. coelicolor M1146 | Increased production of 8-demethyl-tetracenomycin C. nih.gov |

| Improve Oxygen Utilization | vhb (hemoglobin) | Vitreoscilla stercoraria | S. coelicolor M1146 | Enhanced aerobic respiration and tetracenomycin precursor production. researchgate.netnih.gov |

| Mobilize Acetyl-CoA | sco6196 (acyltransferase) | Streptomyces coelicolor | S. coelicolor M1146 | Increased acetyl-CoA levels for polyketide synthesis. researchgate.netnih.gov |

Genome Mining for Novel Tetracenomycin Gene Clusters and Analogues

The advent of whole-genome sequencing has revolutionized the discovery of natural products. Genome mining involves computationally scanning the genomes of microorganisms to identify biosynthetic gene clusters (BGCs) that may encode the machinery for producing novel secondary metabolites. longdom.orgnih.gov This approach has been instrumental in exploring the diversity of tetracenomycin-like compounds. encyclopedia.pub

The tetracenomycin C biosynthesis gene cluster (tcm) from Streptomyces glaucescens GLA.0 has been extensively studied and serves as a model for type II polyketide biosynthesis. biorxiv.orgnih.govresearchgate.net This cluster contains all the genes necessary for the synthesis and regulation of tetracenomycin C. nih.gov Analysis of this gene cluster has revealed key enzymes involved in the intricate biosynthetic pathway. For example, the tcmG and tcmP genes were identified and found to encode a hydroxylase and an O-methyltransferase, respectively, which are responsible for the final steps in Tetracenomycin C biosynthesis. nih.gov

By mining the genomes of various actinomycetes, researchers can identify novel BGCs that are homologous to the known tcm cluster. researchgate.net This can lead to the discovery of new tetracenomycin analogues with potentially improved or different biological activities. For instance, genome mining of Amycolatopsis sp. A23 led to the identification of a tcmO homolog and a novel tcmD gene, an 8-O-methyltransferase and a 12-O-methyltransferase respectively, which were subsequently used to generate Tetracenomycin C and Tetracenomycin X in a heterologous host. biorxiv.orgnih.gov

Furthermore, combining genome mining with genetic engineering techniques allows for the production of novel "unnatural" natural products. researchgate.net By expressing the elloramycin (B1244480) biosynthetic gene cluster, which is closely related to the tetracenomycin cluster, in a heterologous host like S. coelicolor M1146, and then introducing genes from other pathways, new tetracenomycin analogues have been created. biorxiv.orgresearchgate.net This combinatorial biosynthesis approach holds significant promise for generating a diverse library of tetracenomycin derivatives for drug discovery programs. researchgate.net

The following table lists some of the key genes from the tetracenomycin gene cluster and their functions:

| Gene | Encoded Enzyme | Function in Biosynthesis |

| tcmG | Flavoprotein hydroxylase | Hydroxylation at positions C-4, C-4a, and C-12a of Tetracenomycin A2 to yield Tetracenomycin C. nih.gov |

| tcmP | O-methyltransferase | Methylation of the C-9 carboxy group of Tetracenomycin E to yield Tetracenomycin A2. nih.gov |

| tcmO | 8-O-methyltransferase | O-methylation at the 8-position of tetracenomycin B3. nih.gov |

| tcmD | 12-O-methyltransferase | O-methylation at the 12-position. biorxiv.orgnih.gov |

Advanced Analytical and Spectroscopic Research on Tetracenomycins

Applications of Advanced NMR and Mass Spectrometry in Structural Studies

The definitive structure of complex natural products like Tetracenomycin D1 is established through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide unparalleled insight into the molecular formula, mass, and intricate atomic connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For the tetracenomycin family, techniques like Electrospray Ionization (ESI) are used to generate a molecular ion, from which an exact molecular formula can be calculated. Tandem MS (MS/MS) experiments further illuminate the structure by inducing fragmentation of the molecule. Analyzing these fragmentation patterns helps identify stable substructures and functional groups, providing pieces of the structural puzzle that corroborate NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D NMR experiments is used to build a complete picture of the carbon skeleton and the placement of protons and functional groups. The structural elucidation of early intermediates in the biosynthesis of Tetracenomycin C, such as Tetracenomycin F1 and F2, relied heavily on these methods. nih.gov The same foundational techniques are applied to determine the structure of this compound.

Key NMR experiments and the information they provide for the tetracenomycin scaffold include:

¹H NMR: Identifies the chemical environment of all hydrogen atoms, their integrations (number of protons), and their coupling patterns (which protons are adjacent to each other).

¹³C NMR: Reveals the number and type of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃, C=O).

2D COSY (Correlation Spectroscopy): Maps the correlations between protons that are coupled to each other, typically through two or three bonds, which is essential for tracing out spin systems within the molecule.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, linking the ¹H and ¹³C data.

The collective data from these experiments allow for the unambiguous assignment of every atom within the molecular structure.

| NMR Experiment | Information Obtained for Tetracenomycin Structure |

| ¹H NMR | Provides chemical shifts and coupling constants for protons on the aromatic rings, the tetracyclic core, and the methyl ester group. |

| ¹³C NMR | Determines the chemical shifts for all carbon atoms, including the carbonyls, aromatic carbons, and aliphatic carbons of the core structure. |

| COSY | Establishes proton-proton connectivities within specific ring systems of the molecule. |

| HSQC | Links each proton signal to its directly attached carbon atom. |

| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, which are critical for connecting the different rings and functional groups to assemble the final structure. |

Cryo-Electron Microscopy for Ribosome-Tetracenomycin Complexes

While many tetracycline-class antibiotics function by binding to the small (30S) ribosomal subunit and interfering with tRNA accommodation, cryo-electron microscopy (cryo-EM) studies have revealed a distinct mechanism for the tetracenomycin family. High-resolution cryo-EM analysis of the closely related Tetracenomycin X (TcmX) in complex with the Escherichia coli 70S ribosome has provided critical insights into its mode of action. pdbj.org

This research demonstrated that, unlike classical tetracyclines, TcmX does not bind to the small ribosomal subunit. Instead, it targets the large (50S) subunit, binding within the nascent polypeptide exit tunnel (NPET). pdbj.org This binding site is located near the region where macrolide antibiotics bind, but the interaction is distinct. The cryo-EM structure revealed that TcmX specifically stacks upon a non-canonical base pair formed by U1782 and U2586 of the 23S ribosomal RNA. pdbj.org By occupying this position within the exit tunnel, TcmX allows for the synthesis of very short peptide chains before it physically blocks the progression of the growing polypeptide, thereby inhibiting protein synthesis. pdbj.org

These high-resolution structural findings are pivotal, identifying a unique binding site and mechanism of action for the tetracenomycin class of antibiotics, which helps explain their activity and provides a structural basis for the future design of novel ribosome-targeting agents.

| Feature | Finding for the Tetracenomycin X - Ribosome Complex |

| Binding Subunit | Binds to the large (50S) ribosomal subunit. pdbj.org |

| Binding Location | Within the Nascent Polypeptide Exit Tunnel (NPET). pdbj.org |

| Specific Interactions | Stacks on the non-canonical base pair U1782-U2586 of the 23S rRNA. pdbj.org |

| Mechanism of Action | Allows translation of short oligopeptides before sterically blocking further elongation of the nascent polypeptide chain. pdbj.org |

| Comparison to Tetracycline (B611298) | Binds to a completely different site and subunit than classical tetracyclines. pdbj.org |

Spectroscopic Characterization of Tetracenomycin Chromophores

The characteristic yellow color and fluorescent properties of tetracenomycins are due to their extended aromatic polyketide chromophore. The spectroscopic properties of this chromophore have been investigated using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, with detailed studies performed on Tetracenomycin X. scispace.com

UV-Vis Absorption: The UV-Vis spectrum of the tetracenomycin chromophore is characterized by multiple absorption bands. In methanol, TcmX exhibits a strong absorption in the UV region around 260 nm and distinctive, broader absorptions in the visible region between 400 and 450 nm. scispace.com The exact position (λmax) and intensity (molar extinction coefficient, ε) of these peaks are sensitive to the solvent environment, showing shifts in solvents of varying polarity like ethanol, DMSO, and acetonitrile. scispace.com Furthermore, the absorption is highly dependent on pH, with significant changes observed under basic conditions, likely due to the deprotonation of phenolic hydroxyl groups on the aromatic rings. scispace.com

Fluorescence Spectroscopy: Tetracenomycins exhibit weak intrinsic fluorescence. When excited with UV light, TcmX shows a fluorescence emission maximum (λem) around 450 nm. This emission is less sensitive to solvent polarity compared to its UV-Vis absorption, with only minor shifts observed in different solvents. scispace.com These characteristic spectral properties are useful for detecting and quantifying tetracenomycins in various samples and could potentially be exploited for applications in cell imaging or targeted drug delivery. scispace.com

| Solvent | λmax 1 (nm) | ε 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε 2 (M⁻¹cm⁻¹) | λmax 3 (nm) | ε 3 (M⁻¹cm⁻¹) |

| Methanol | 262.5 | 32000 | 419.5 | 6000 | 441.5 | 5800 |

| Ethanol | 263 | 31000 | 420 | 5800 | 442.5 | 5600 |

| Acetonitrile | 261.5 | 33000 | 416 | 6000 | 437 | 5900 |

| DMSO | 265 | 32000 | 425 | 6000 | 447 | 5800 |

Data derived from studies on Tetracenomycin X. scispace.com

| Solvent | Emission λmax (nm) |

| Methanol | 449.5 |

| Ethanol | 449.0 |

| DMSO | 452.5 |

Data derived from studies on Tetracenomycin X. scispace.com

Future Directions and Research Opportunities

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Despite the characterization of the tetracenomycin C biosynthetic gene cluster and the identification of many of its enzymes, the complete biosynthetic pathway for Tetracenomycin D1, including all specific intermediates and enzymes, is not fully elucidated. While the aglycone of this compound has been synthesized in vitro escholarship.org, understanding its natural production by Streptomyces species requires mapping the precise sequence of enzymatic transformations. Research efforts could focus on identifying and characterizing any uncharacterized open reading frames within known tetracenomycin gene clusters that may be responsible for specific modifications leading to this compound. Furthermore, investigating the potential interconversion of various tetracenomycin congeners, such as the conversion of tetracenomycin B3 to elloramycin (B1244480) A researchgate.net, could reveal additional enzymatic steps relevant to D1 biosynthesis. Detailed studies on the role of specific oxygenases and other tailoring enzymes in forming the unique structural features of this compound are also warranted, potentially revealing novel enzymatic activities nih.gov.

Mechanistic Understanding of Selective Target Engagement

Tetracenomycins are known to exert their biological effects through various mechanisms, often involving interaction with DNA and cellular machinery. For this compound, a more profound understanding of its selective target engagement is crucial. While it is understood that tetracenomycins can intercalate into DNA and inhibit topoisomerases acs.orgamanote.com, the specific molecular details of how this compound achieves its observed biological effects, including any unique binding modes or interactions with specific cellular targets, require further investigation. Research into its structure-activity relationships (SAR) concerning target binding could elucidate which structural motifs are critical for its efficacy and selectivity. Exploring its precise interaction with enzymes like topoisomerases or other potential cellular targets will be key to understanding its mode of action at a molecular level.

Development of Advanced Synthetic and Biosynthetic Methodologies for Diversification

The complex polyketide structure of this compound presents significant challenges and opportunities for synthetic chemistry and metabolic engineering. Future research can focus on developing more efficient and scalable total synthesis strategies for this compound and its analogs, aiming to improve yields and reduce synthetic complexity escholarship.org. Concurrently, advances in synthetic biology and metabolic engineering offer pathways to diversify the tetracenomycin scaffold. This could involve engineering the biosynthetic gene clusters of producing organisms or heterologous hosts to generate novel this compound derivatives with altered or enhanced biological activities. Exploring the promiscuity of enzymes involved in tetracenomycin biosynthesis, such as glycosyltransferases acs.org, could be a fruitful approach for creating new glycosylated variants.

Exploration of Novel Biological Activities in Non-Human Systems (excluding clinical applications)

While the primary interest in tetracenomycins has often been their antibacterial and anticancer potential, exploring their biological activities in non-human systems offers avenues for novel discoveries. Research could investigate this compound's effects on a broader range of microbial species, including plant pathogens or symbiotic bacteria, to understand its ecological role or potential as a biopesticide. Its interactions with fungal species, insect cells, or plant tissues could reveal hitherto unknown biological activities. Such studies, focusing on ecological or agricultural applications rather than direct human therapeutic use, could uncover new facets of this compound's bioactivity profile and its place within microbial ecosystems. For instance, its presence in soil microbial communities researchgate.netresearchgate.netscribd.com hints at potential roles in inter-microbial interactions.

Integration of Computational Approaches in Tetracenomycin Research

Computational methodologies are increasingly vital for accelerating natural product research. Future directions for this compound include the extensive use of computational tools for various aspects of its study. This could involve in silico modeling to predict the three-dimensional structure of this compound and its complexes with biological targets, facilitating a deeper understanding of its mechanism of action. Quantitative Structure-Activity Relationship (QSAR) studies can help in designing novel analogs with improved properties. Furthermore, bioinformatics tools can be employed to analyze tetracenomycin biosynthetic gene clusters, predict the function of uncharacterized genes, and model metabolic pathways. Molecular docking simulations can identify potential new targets or binding sites, while molecular dynamics simulations can provide insights into the stability and dynamics of this compound-target interactions.

Q & A

Q. What are the established biosynthesis pathways of Tetracenomycin D1, and how do they inform experimental design for studying its bioactivity?

this compound biosynthesis involves type II polyketide synthases (PKSs), which assemble the aromatic tetracyclic core. Researchers should prioritize in vitro reconstitution assays using purified enzymes (e.g., ketosynthase, cyclase) to validate intermediate steps . Comparative genomic analysis of actinobacterial strains (e.g., Streptomyces glaucescens) can identify conserved gene clusters. Experimental designs should include LC-MS/MS for intermediate tracking and isotopic labeling to trace carbon flux .

Q. What methodological approaches are recommended for elucidating the mechanism of action of this compound in microbial systems?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) tests against Gram-positive pathogens (e.g., Staphylococcus aureus) under varying pH and temperature conditions.

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment, focusing on stress-response pathways.

- Fluorescence microscopy with DNA-binding dyes (e.g., DAPI) to assess intercalation effects on bacterial nucleoid structure . Ensure controls include structurally related analogs (e.g., Tetracenomycin X) to isolate D1-specific effects .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic or extracted samples?

Use a tiered analytical workflow:

- HPLC-PDA for purity assessment (≥95% peak area).

- HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., [M+H]+ m/z 460.1523).

- 2D-NMR (COSY, HSQC, HMBC) to resolve stereochemistry and assign proton-carbon correlations. Cross-reference data with published spectral libraries and include replicate runs to address batch variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cytotoxic vs. antibacterial efficacy data for this compound?

Contradictions often arise from assay conditions (e.g., cell line specificity, nutrient media composition). To address this:

- Dose-response profiling : Compare IC₅₀ values in eukaryotic (e.g., HeLa, A549) vs. prokaryotic models under identical culture conditions.

- Mechanistic overlap analysis : Use CRISPR-Cas9 knockouts (e.g., topoisomerase II in human cells) to determine if cytotoxicity stems from off-target DNA damage.

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in potency across studies .

Q. What strategies are effective for analyzing conflicting data on this compound’s role in oxidative stress modulation?

Conflicting results may reflect methodological differences in ROS (reactive oxygen species) detection. Recommended approaches:

- Multi-probe validation : Use complementary assays (e.g., DCFH-DA for general ROS, MitoSOX for mitochondrial superoxide).

- Time-course experiments : Track ROS levels at intervals (0–24 hrs) to capture dynamic responses.

- Pathway inhibition : Co-treatment with antioxidants (e.g., NAC) or ROS scavengers to confirm causality .

Q. How can structural modifications of this compound enhance target specificity while minimizing off-target effects?

Employ a structure-activity relationship (SAR) framework:

- Core modification : Introduce halogen atoms at C-9 or C-10 to alter electron density and DNA-binding affinity.

- Side-chain engineering : Attach polyethylene glycol (PEG) moieties to improve solubility and reduce non-specific membrane interactions.

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with Topoisomerase-DNA complexes. Validate with in vitro cleavage assays .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Non-linear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Cluster analysis to identify subpopulations with divergent responses. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address variability in this compound production yields across microbial fermentation batches?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize carbon/nitrogen ratios and aeration.

- Metabolomic profiling : Correlate yield with precursor availability (e.g., malonyl-CoA, methylmalonyl-CoA).

- Strain engineering : Knock out competing pathways (e.g., fatty acid biosynthesis) via CRISPR interference .

Data Presentation Guidelines

- Tables : Include raw and normalized data (e.g., MIC values, NMR shifts) with standard deviations. Use footnotes to explain abbreviations .

- Figures : Prioritize clarity in mechanistic diagrams (e.g., signaling pathways affected by D1) and dose-response curves. Ensure all axes are labeled with units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.